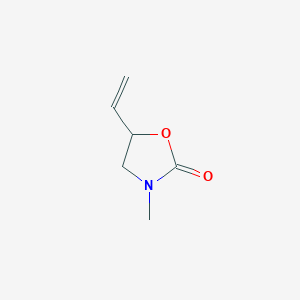![molecular formula C17H15Cl2NO5 B13965502 L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- CAS No. 50649-05-3](/img/structure/B13965502.png)
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is a compound that combines the amino acid L-Tyrosine with a 2,4-dichlorophenoxyacetyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- typically involves the reaction of L-Tyrosine with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antiproliferative activities against cancer cell lines such as MCF-7 and A549.
Industry: Utilized in the development of herbicides and plant growth regulators.
Wirkmechanismus
The mechanism of action of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer progression. The compound binds to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
L-Tyrosine derivatives: Various derivatives with different functional groups attached to the tyrosine moiety.
Uniqueness
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is unique due to its combined structure, which imparts specific biological activities not observed in its individual components. Its ability to inhibit c-Met kinase and its potential antiproliferative effects make it a compound of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
50649-05-3 |
|---|---|
Molekularformel |
C17H15Cl2NO5 |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO5/c18-11-3-6-15(13(19)8-11)25-9-16(22)20-14(17(23)24)7-10-1-4-12(21)5-2-10/h1-6,8,14,21H,7,9H2,(H,20,22)(H,23,24)/t14-/m0/s1 |
InChI-Schlüssel |
DZSVLRVQHPJQFF-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















